Dipivefrine, (R)- Dipivefrine, (R)-
Brand Name: Vulcanchem
CAS No.: 56298-24-9
VCID: VC17127302
InChI: InChI=1S/C19H29NO5/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6/h8-10,13,20-21H,11H2,1-7H3/t13-/m0/s1
SMILES:
Molecular Formula: C19H29NO5
Molecular Weight: 351.4 g/mol

Dipivefrine, (R)-

CAS No.: 56298-24-9

Cat. No.: VC17127302

Molecular Formula: C19H29NO5

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Dipivefrine, (R)- - 56298-24-9

Specification

CAS No. 56298-24-9
Molecular Formula C19H29NO5
Molecular Weight 351.4 g/mol
IUPAC Name [2-(2,2-dimethylpropanoyloxy)-4-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate
Standard InChI InChI=1S/C19H29NO5/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6/h8-10,13,20-21H,11H2,1-7H3/t13-/m0/s1
Standard InChI Key OCUJLLGVOUDECM-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)C(=O)OC1=C(C=C(C=C1)[C@H](CNC)O)OC(=O)C(C)(C)C
Canonical SMILES CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The molecular formula of (R)-dipivefrine hydrochloride is C₁₉H₂₉NO₅·ClH, yielding a molecular weight of 387.898 g/mol . The core structure consists of an epinephrine backbone modified with two pivaloyl (2,2-dimethylpropanoyl) groups at the 3- and 4-positions of the catechol ring. The absolute stereochemistry at the β-hydroxyl-bearing carbon is designated as (R), confirmed by the @ symbol in its SMILES notation:
Cl.CNC[C@H](O)C1=CC=C(OC(=O)C(C)(C)C)C(OC(=O)C(C)(C)C)=C1 .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₉NO₅·ClH
Molecular Weight387.898 g/mol
Defined Stereocenters1 (R-configuration)
CAS Registry Number52365-63-6
InChI KeyVKFAUCPBMAGVRG-ZOWNYOTGSA-N

Stereochemical Significance

The (R)-enantiomer exhibits unidirectional bioreactivity, as enzymatic hydrolysis selectively processes this configuration to yield (R)-epinephrine, the biologically active form . Racemic dipivefrine mixtures are pharmacologically inferior due to the inertness of the (S)-enantiomer, which contributes to metabolic load without therapeutic benefit .

Pharmacological Mechanism and Target Engagement

Prodrug Activation Pathway

Following topical ocular administration, (R)-dipivefrine undergoes esterase-mediated hydrolysis in the corneal epithelium, shedding its pivaloyl groups to liberate (R)-epinephrine . This biotransformation enhances lipophilicity, enabling 10-fold greater corneal penetration compared to unmodified epinephrine .

Adrenergic Receptor Modulation

The liberated (R)-epinephrine exerts dual mechanisms:

  • α₁-Adrenergic Agonism: Increases uveoscleral outflow by relaxing ciliary muscle tone.

  • β₂-Adrenergic Agonism: Suppresses aqueous humor production via cyclic AMP-mediated inhibition in the ciliary epithelium .

Table 2: Receptor Affinity Profile

Receptor SubtypeActionClinical Effect
α₁AAgonistEnhanced outflow facility
β₂AgonistReduced aqueous production

Pharmacokinetic Profile

Ocular Absorption and Distribution

(R)-dipivefrine achieves peak corneal concentrations within 30–60 minutes post-instillation, with negligible systemic absorption due to its localized metabolism . The prodrug’s logP of 3.2 (calculated) facilitates transcellular diffusion across the lipid-rich corneal epithelium .

Metabolic Fate

Hydrolysis occurs predominantly via corneal esterases, with <5% of the dose reaching systemic circulation as free epinephrine . The pivalic acid byproducts undergo rapid renal excretion, minimizing systemic toxicity .

Clinical Applications and Efficacy

Glaucoma Management

In a pivotal trial, 1% (R)-dipivefrine reduced intraocular pressure (IOP) by 25–30% in patients with open-angle glaucoma, comparable to 2% epinephrine but with 68% fewer reports of conjunctival hyperemia . The enantiopure formulation’s efficacy stems from targeted receptor activation without off-target β₁-mediated cardiovascular effects .

Surgical Adjunct

Perioperative use prevents IOP spikes following laser trabeculoplasty, leveraging its rapid onset (30 minutes) and sustained duration (12 hours) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator